N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 3-methylphenyl group and a 2-oxo-1,2-dihydropyridinyl moiety. The oxadiazole ring, a common pharmacophore, contributes to π-π stacking interactions and metabolic stability in drug design . The dihydropyridinyl group may modulate electronic properties and solubility.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAFWSSEYITBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. Common synthetic routes may involve:
Formation of the Oxadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts.
Attachment of Chlorophenyl and Methylphenyl Groups: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide
- Structural Differences: Replaces the oxadiazole ring with a 1,2,4-triazol-3-yl group and introduces a 2,4-dichlorophenoxy substituent. The triazole ring may reduce metabolic stability compared to oxadiazoles due to increased susceptibility to oxidation.
- Functional Impact: The dichlorophenoxy group enhances halogen bonding but reduces solubility in polar solvents. The pyridinyl-triazole system may favor interactions with metal ions or enzymes requiring electron-deficient aromatic partners .
2-(2-Chlorophenyl)-N-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide
- Structural Differences : Substitutes the dihydropyridinyl group with a cyclohexyl ring and replaces the 3-methylphenyl with a pyridin-4-yl group.
- The pyridinyl-oxadiazole motif enhances hydrogen-bonding capacity compared to the methylphenyl variant .
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
- Structural Differences: Incorporates a thieno-pyridinyl system and a thioether linkage instead of the dihydropyridinyl-oxadiazole framework.
- Functional Impact: The thieno-pyridine moiety introduces sulfur-based electron delocalization, altering HOMO-LUMO gaps and redox properties. The thioether linkage may enhance radical scavenging or metal chelation, as noted in FTIR and MESP analyses .
Comparative Data Table
Research Findings and Implications
- Electron Density & Reactivity : The oxadiazole ring in the target compound likely exhibits higher electron deficiency than triazole analogs, favoring interactions with electron-rich biological targets . CPA’s thioether linkage broadens its reactivity profile, enabling dual functionality in redox modulation .
- Steric Effects : The cyclohexyl group in the pyridinyl-oxadiazole analog may limit binding to flat active sites but improve pharmacokinetic stability .
- Halogen Effects: The 2-chlorophenyl group in the target compound and CPA enhances hydrophobic interactions, while the 2,4-dichlorophenoxy substituent in the triazol analog may confer toxicity risks .
Biological Activity
N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its antimicrobial, antitubercular, and other relevant biological activities based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a chlorophenyl group, an oxadiazole moiety, and a dihydropyridine unit. The structural formula is as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell functions .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino | E. coli | 25 μg/mL |
| N-(3-chloro-2-methylphenyl) derivatives | S. aureus | 15 μg/mL |
| N-(2-chlorophenyl)-oxadiazole derivatives | Various strains | 10–30 μg/mL |
Antitubercular Activity
The compound's potential as an antitubercular agent has been explored in several studies. For example, nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis, revealing promising results. The electronic density distribution across the compound's aromatic systems plays a critical role in its activity against tuberculosis .
Table 2: Antitubercular Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Nitro-substituted carboxamides | M. tuberculosis H37Ra | 1.35 |
| Oxadiazole derivatives | M. tuberculosis H37Ra | 3.73 |
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds structurally related to this compound:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and tested their antimicrobial properties against standard strains. Results indicated that modifications to the oxadiazole ring significantly influenced antibacterial activity .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures inhibit bacterial growth by disrupting cell wall synthesis and function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
